Lipophilicity (logP) vs. 2-Amino-4-(chloromethyl)thiazole Hydrochloride – A 5.1-Fold Increase Driving Differential Solubility and Extraction Behavior
The target compound exhibits a calculated logP of 3.94 (Fluorochem) to 4.07 (Chembase), compared to a logP of 0.79 reported for 2-amino-4-(chloromethyl)thiazole hydrochloride (CAS 59608-97-8), the simplest 4-chloromethylthiazole building block lacking N-aryl substitution [1]. This represents an approximately 5.1-fold increase in logP (ΔlogP ≈ +3.15 to +3.28), corresponding to a >1,000-fold increase in octanol/water partition coefficient. The dramatic lipophilicity shift is driven by the ortho-toluidine moiety and directly governs differential solubility, extraction efficiency in organic/aqueous workups, and chromatographic retention (RP-HPLC), making the target compound markedly more hydrophobic than the core scaffold and unsuitable as a direct synthetic or pharmacological substitute for the simpler analog.
| Evidence Dimension | Calculated logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP 3.94 (Fluorochem); logP 4.07 (Chembase) |
| Comparator Or Baseline | 2-Amino-4-(chloromethyl)thiazole hydrochloride (CAS 59608-97-8): logP 0.79 (Chembase) |
| Quantified Difference | ΔlogP ≈ +3.15 to +3.28 (≈5.1-fold increase in logP units; >1,000-fold in P) |
| Conditions | Computed logP values from vendor databases; cross-source comparison |
Why This Matters
Lipophilicity governs solubility, membrane permeability, and chromatographic behavior; a >1,000-fold difference in octanol/water partitioning precludes direct substitution in any protocol relying on these properties.
- [1] Chembase Substance ID 535792: 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride (CAS 59608-97-8), logP 0.791. http://www.chembase.cn/substance-535792.html View Source
